Fmoc-Asn-OPfp

概要

説明

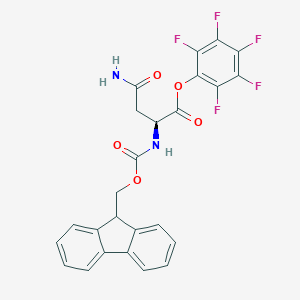

Fmoc-Asn-OPfp is an L-asparagine derivative . It has good solubility properties in most organic solvents . It has been used to assess cross-reactivity of cellulose membrane-bound peptides and to synthesize peptides on cellulose membrane .

Synthesis Analysis

This compound is a pre-formed pentafluorophenyl ester for coupling of asparagine amino-acid residues by Fmoc SPPS . It allows for efficient incorporation of Asn with little side-chain dehydration . The coupling rate is rapid and few side products are formed in the presence of HOBt .Molecular Structure Analysis

The empirical formula of this compound is C44H31F5N2O5 . Its molecular weight is 762.72 .Chemical Reactions Analysis

This compound is used in solid-phase peptide synthesis (SPPS), a method that uses an insoluble polymeric support for sequential addition of side-chain protected amino acids . The anchored peptide is extended by a series of deprotection and coupling cycles .Physical and Chemical Properties Analysis

This compound is a solid substance . It has good solubility properties in most organic solvents .科学的研究の応用

固相ペプチド合成 (SPPS)

固相ペプチド合成 (SPPS) においてFmoc-Asn-OPfp が使用されます . SPPS は、ペプチドの C 末端が不溶性の固体支持体に結合されるペプチド合成法であり、合成プロセス中にペプチドを扱いやすくします . This compound は、Fmoc SPPS によりアスパラギンアミノ酸残基をカップリングするために使用される、あらかじめ形成されたペンタフルオロフェニルエステルです .

アミド結合形成のモニタリング

This compound の使用により、ブロモフェノールブルーによるアミド結合形成のモニタリングが可能になります . これにより、ペプチド合成における反応進捗を追跡できます。

α-アミノ酸のβ-アミノ酸へのホモログ化

This compound は、2 段階のアールント・アイスター法による α-アミノ酸のβ-アミノ酸へのホモログ化に使用されてきました . この方法は、異なる特性を持ち、異なる用途に使用できるβ-アミノ酸に α-アミノ酸を変換するために使用されます。

大規模製造

This compound を使用した溶液合成は、大規模製造において価値を維持しています . これは、固相法により、過剰な可溶性試薬を使用することで反応を完結させることができ、単純なろ過と洗浄によって、操作上の損失なしに除去できるためです .

特殊なラボ用途

大規模製造に加えて、this compound を用いた溶液合成は、特殊なラボ用途にも価値があります . ほとんどすべての中間体の反応条件、収率、精製手順を最適化する必要があるため、溶液法は時間と労力を要します .

ペプチド合成の自動化

作用機序

Target of Action

Fmoc-Asn-OPfp is primarily used in the field of peptide synthesis . Its primary target is the amino acid residues in the peptide chain that are being synthesized . The compound plays a crucial role in the formation of amide bonds during the solid-phase peptide synthesis (SPPS) process .

Mode of Action

It interacts with its targets (amino acid residues) by coupling to asparagine residues during Fmoc SPPS . This coupling process results in the formation of amide bonds, which are essential for linking amino acids together to form peptides .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the solid-phase peptide synthesis (SPPS) process . In this process, this compound is used to couple asparagine amino-acid residues . The use of this compound enables the monitoring of amide bond formation through bromophenol blue .

Pharmacokinetics

It’s worth noting that the compound has good solubility properties in most organic solvents .

Result of Action

The result of this compound’s action is the successful coupling of asparagine amino-acid residues during the SPPS process . This leads to the formation of amide bonds, which are crucial for the synthesis of peptides . The use of this compound has been shown to result in significantly purer peptides .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the temperature of the environment can affect the stability of the compound, with a recommended storage temperature of 15-25°C . Additionally, the presence of HOBt (Hydroxybenzotriazole) can enhance the coupling rate of this compound, leading to rapid formation of amide bonds and fewer side products .

Safety and Hazards

将来の方向性

Fmoc-Asn-OPfp can be used without formation of cyano side products . It has been utilized in the homologation of alpha-amino acids to beta-amino acids by the two-step Arndt-Eister method . It was also recently utilized in the preparation of positional scanning libraries to determine kinase substrate specificity . This compound is a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

生化学分析

Biochemical Properties

Fmoc-Asn-OPfp is an activated ester that does not require any additional activation . In the presence of HOBt, the coupling rate of this compound is rapid and few side products are formed . This property makes this compound useful in applications where amino acids are partially racemized during coupling .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in peptide synthesis. It is used to couple asparagine amino-acid residues, forming amide bonds . The Fmoc group is rapidly removed by base , allowing for the sequential addition of other amino acids to the growing peptide chain.

Temporal Effects in Laboratory Settings

It is known that this compound is typically stored at temperatures between 15-25°C .

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F5N2O5/c26-18-19(27)21(29)23(22(30)20(18)28)37-24(34)16(9-17(31)33)32-25(35)36-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,31,33)(H,32,35)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESVUEALWMQZEP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F5N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446662 | |

| Record name | Fmoc-Asn-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-99-3 | |

| Record name | Fmoc-Asn-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

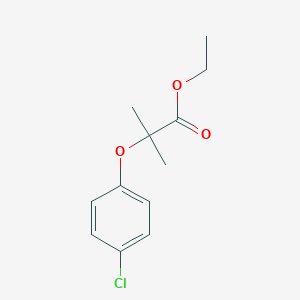

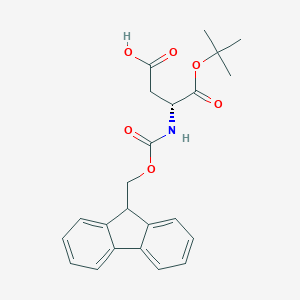

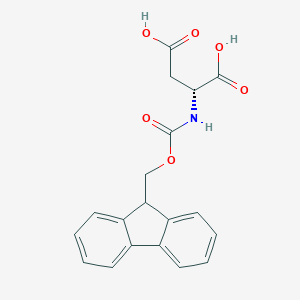

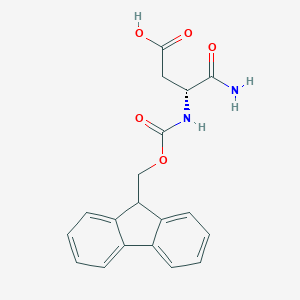

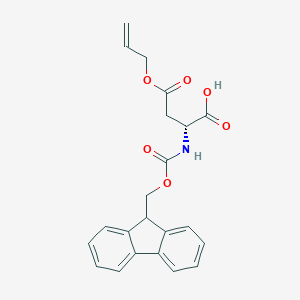

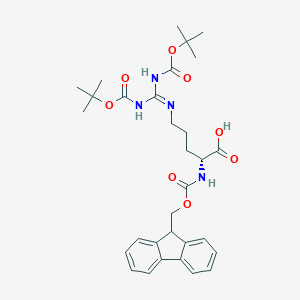

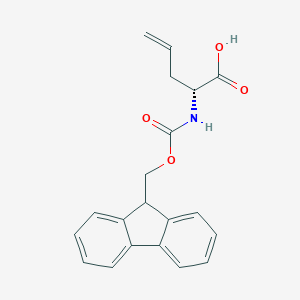

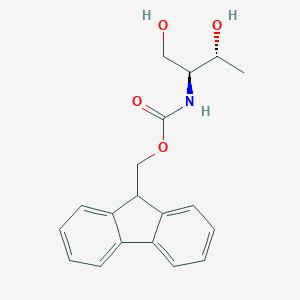

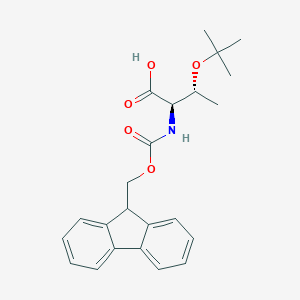

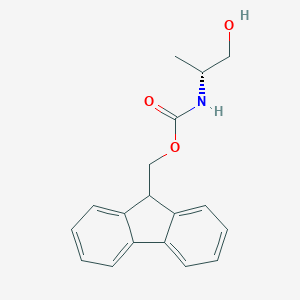

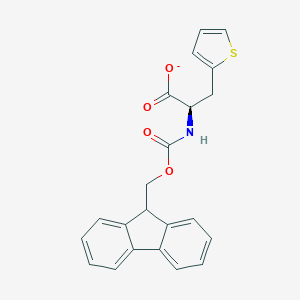

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using Fmoc-Asn-OPfp over unprotected asparagine or other protected forms in Fmoc solid-phase peptide synthesis?

A1: Using unprotected asparagine (Fmoc-Asn-OH) during Fmoc solid-phase peptide synthesis can lead to the formation of unwanted byproducts, particularly β-cyanoalanine, due to dehydration of the asparagine side chain amide during activation. [] While other protecting groups for asparagine exist (e.g., Mbh, Tmob), these can lead to alkylation of tryptophan residues during acidolytic cleavage. [] this compound avoids these issues, providing a cleaner synthesis. Coupling reactions using this compound proceed efficiently, yielding a homogenous peptide product without the side reactions associated with other methods. []

Q2: Can this compound be used to incorporate glycosylated asparagine residues into peptides?

A2: Yes, research has demonstrated the successful synthesis of per-O-acetylated glycosylated Nα-Fmoc-Asn-OPfp building blocks. [] This approach allows for the incorporation of various sugar moieties, including glucose, glucosamine, mannose, and others, onto the asparagine residue. These building blocks can then be used in standard Fmoc solid-phase peptide synthesis to generate glycopeptides. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。